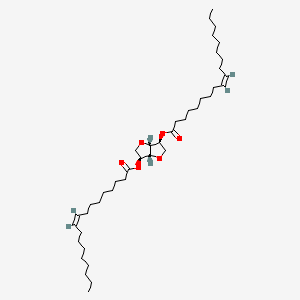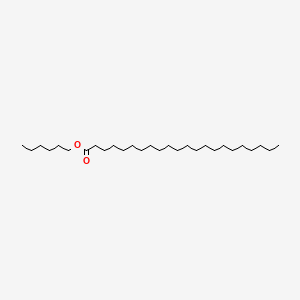
1,3-dimethyl-6-sulfanylidene-8-thiophen-2-ylsulfanyl-7H-purin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dimethyl-6-sulfanylidene-8-thiophen-2-ylsulfanyl-7H-purin-2-one is a complex organic compound that features a purine core substituted with thiophene and sulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-6-sulfanylidene-8-thiophen-2-ylsulfanyl-7H-purin-2-one typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a purine precursor under controlled conditions. The reaction may involve the use of sulfurizing agents such as phosphorus pentasulfide (P4S10) to introduce the sulfanyl groups. The reaction conditions often require an inert atmosphere, elevated temperatures, and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and recrystallization would be integral to the industrial synthesis process.
化学反応の分析
Types of Reactions
1,3-dimethyl-6-sulfanylidene-8-thiophen-2-ylsulfanyl-7H-purin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Desulfurized purine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
科学的研究の応用
1,3-dimethyl-6-sulfanylidene-8-thiophen-2-ylsulfanyl-7H-purin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 1,3-dimethyl-6-sulfanylidene-8-thiophen-2-ylsulfanyl-7H-purin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl and thiophene groups may enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
類似化合物との比較
Similar Compounds
Thiophene derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxylic acid.
Purine derivatives: Compounds like 6-thioguanine and 8-azaguanine.
Uniqueness
1,3-dimethyl-6-sulfanylidene-8-thiophen-2-ylsulfanyl-7H-purin-2-one is unique due to its combination of a purine core with thiophene and sulfanyl substitutions
特性
CAS番号 |
6492-89-3 |
|---|---|
分子式 |
C11H10N4OS3 |
分子量 |
310.4 g/mol |
IUPAC名 |
1,3-dimethyl-6-sulfanylidene-8-thiophen-2-ylsulfanyl-7H-purin-2-one |
InChI |
InChI=1S/C11H10N4OS3/c1-14-8-7(9(17)15(2)11(14)16)12-10(13-8)19-6-4-3-5-18-6/h3-5H,1-2H3,(H,12,13) |
InChIキー |
FADQYRZHMULKSI-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=S)N(C1=O)C)NC(=N2)SC3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















